molecular formula C19H21ClN2O2 B2489516 (2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379953-85-0

(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone

Katalognummer B2489516
CAS-Nummer: 2379953-85-0
Molekulargewicht: 344.84
InChI-Schlüssel: VPHOYRHYUBKZTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone, also known as JNJ-7925476, is a small molecule inhibitor of the dopamine D2 receptor. It was developed by Janssen Pharmaceutica and has been studied for its potential use in treating neurological disorders such as schizophrenia and Parkinson's disease.

Wirkmechanismus

(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone acts as a selective antagonist of the dopamine D2 receptor. This receptor is involved in the regulation of movement and mood, and its dysfunction has been implicated in neurological disorders such as schizophrenia and Parkinson's disease. By blocking the activity of the dopamine D2 receptor, (2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone may help to alleviate the symptoms of these disorders.

Biochemische Und Physiologische Effekte

(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone has been shown to have antipsychotic and antiparkinsonian effects in preclinical studies. It has also been shown to reduce the release of dopamine in the brain, which may contribute to its therapeutic effects. (2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone has been found to have a half-life of approximately 2.5 hours in rats, and its metabolites have been identified in the urine and feces.

Vorteile Und Einschränkungen Für Laborexperimente

(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone has several advantages for use in lab experiments. It has high affinity for the dopamine D2 receptor, making it a useful tool for studying the role of this receptor in neurological disorders. Its selectivity for the dopamine D2 receptor also reduces the potential for off-target effects. However, (2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone has limitations as well. Its short half-life may make it difficult to use in long-term studies, and its metabolism may vary between species.

Zukünftige Richtungen

There are several future directions for research on (2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Another area of interest is its potential use in animal models of these disorders, to better understand the mechanisms underlying their development and progression. Additionally, further studies are needed to determine the safety and efficacy of (2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone in humans.

Synthesemethoden

The synthesis of (2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone involves several steps, including the reaction of 2-chlorobenzaldehyde with 2-methylpyridine-4-carboxaldehyde to form 2-(2-chlorophenyl)-4-(2-methylpyridin-4-yl)but-3-en-2-ol. This intermediate is then reacted with 1-(4-piperidinyl)methanamine to form the final product, (2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone.

Wissenschaftliche Forschungsanwendungen

(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone has been studied for its potential use in treating neurological disorders such as schizophrenia and Parkinson's disease. It has been shown to have high affinity for the dopamine D2 receptor, which is involved in the regulation of movement and mood. In preclinical studies, (2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone has been shown to have antipsychotic and antiparkinsonian effects.

Eigenschaften

IUPAC Name

(2-chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14-12-16(6-9-21-14)24-13-15-7-10-22(11-8-15)19(23)17-4-2-3-5-18(17)20/h2-6,9,12,15H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHOYRHYUBKZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.